molecular formula C7H11NO3 B2376667 2-(4-Oxopiperidin-1-yl)acetic acid CAS No. 218772-96-4

2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667
CAS No.: 218772-96-4
M. Wt: 157.169
InChI Key: ZBUSEZWKXFKLCT-UHFFFAOYSA-N
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Description

“2-(4-Oxopiperidin-1-yl)acetic acid” is a chemical compound with the molecular formula C7H11NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidinones, which are key precursors for piperidines, has been a significant focus in modern organic chemistry . A recent scientific literature reported an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidinone ring attached to an acetic acid group . The piperidinone ring contains a carbonyl (C=O) group, and the acetic acid group contains a carboxyl (COOH) group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 157.17 g/mol . It has a topological polar surface area of 57.6 Ų, indicating its polarity . It also has a rotatable bond count of 2, which may affect its conformational flexibility .

Scientific Research Applications

Crystallographic and Structural Studies

  • Fluroxypyr and Triclopyr Structures : Fluroxypyr, a pyridine herbicide, and triclopyr, an herbicide, have been structurally analyzed. These studies provide insights into the molecular interactions and crystal structures of compounds related to 2-(4-Oxopiperidin-1-yl)acetic acid (Park et al., 2016); (Cho et al., 2014).

  • Synthesis and Structural Studies : The synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids reveal insights into molecular conformations and potential applications in ligand design (Chui et al., 2004).

Pharmacological and Biological Applications

  • GPIIb/IIIa Antagonists : 2-oxopiperazine derivatives, related to this compound, have shown potent inhibitory effects on platelet aggregation, suggesting potential use in thrombotic diseases (Kitamura et al., 2001).

  • Antiviral Activity : 2-(Quinolin-3-yl)-acetic-acid derivatives, structurally related to this compound, have been found to inhibit HIV-1 integrase interactions, thus highlighting their potential as antiretroviral compounds (Kessl et al., 2012).

Synthesis and Application in Chemical Reactions

  • Stereoselective Synthesis : Research on the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, related to this compound, demonstrates their utility in the synthesis of complex organic molecules (Bell et al., 2018).

  • Chemical Properties and Acute Toxicity Studies : Investigations into the physical and chemical properties of derivatives of 2-(4-R-5- (thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, structurally related to this compound, have expanded understanding of their applications and safety profile (Salionov, 2015).

Future Directions

The future directions for “2-(4-Oxopiperidin-1-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(4-oxopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSEZWKXFKLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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